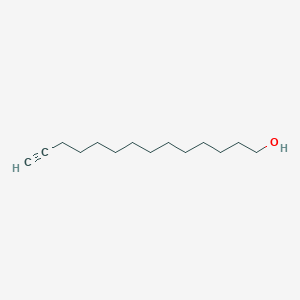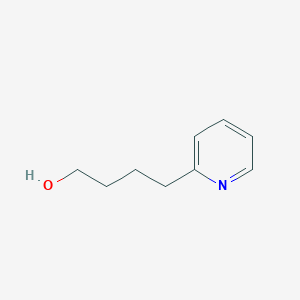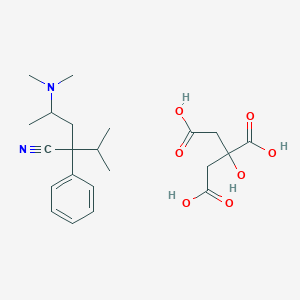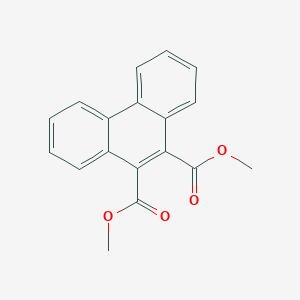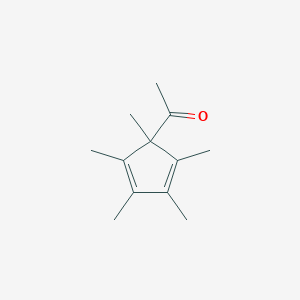![molecular formula C15H20N2 B091559 3-[(3-methylpiperidin-1-yl)methyl]-1H-indole CAS No. 19213-30-0](/img/structure/B91559.png)
3-[(3-methylpiperidin-1-yl)methyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-methylpiperidin-1-yl)methyl]-1H-indole, commonly known as MPI, is a chemical compound that belongs to the indole family. It is a potent and selective agonist of the serotonin 5-HT1A receptor. The compound has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and schizophrenia.
Wirkmechanismus
MPI acts as a selective agonist of the serotonin 5-HT1A receptor. The activation of this receptor results in the release of neurotransmitters, such as dopamine and serotonin, which are responsible for regulating mood and behavior.
Biochemische Und Physiologische Effekte
MPI has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which are responsible for regulating mood and behavior. The compound has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MPI has several advantages for lab experiments. It is a potent and selective agonist of the serotonin 5-HT1A receptor, which makes it an ideal tool for studying the role of this receptor in various diseases. The compound is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, there are also some limitations to using MPI in lab experiments. The compound is highly potent and may have off-target effects, which may complicate the interpretation of the results. Additionally, the compound may have limited solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on MPI. One potential direction is to study the compound's potential therapeutic applications in other diseases, such as Parkinson's disease and Alzheimer's disease. Another direction is to investigate the compound's mechanism of action in more detail, including its effects on other neurotransmitter systems. Finally, future research could focus on developing more potent and selective agonists of the serotonin 5-HT1A receptor, which may have even greater therapeutic potential.
Synthesemethoden
MPI can be synthesized by the reaction of 3-(bromomethyl)-1H-indole with 3-methylpiperidine in the presence of a base. The reaction yields the desired product in high purity and yield.
Wissenschaftliche Forschungsanwendungen
MPI has been widely studied for its potential therapeutic applications in various diseases. It has been found to be effective in treating anxiety, depression, and schizophrenia. The compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
19213-30-0 |
|---|---|
Produktname |
3-[(3-methylpiperidin-1-yl)methyl]-1H-indole |
Molekularformel |
C15H20N2 |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
3-[(3-methylpiperidin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C15H20N2/c1-12-5-4-8-17(10-12)11-13-9-16-15-7-3-2-6-14(13)15/h2-3,6-7,9,12,16H,4-5,8,10-11H2,1H3 |
InChI-Schlüssel |
ICMUUFNWMOFVCX-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)CC2=CNC3=CC=CC=C32 |
Kanonische SMILES |
CC1CCCN(C1)CC2=CNC3=CC=CC=C32 |
Synonyme |
3-[(3-Methylpiperidino)methyl]-1H-indole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



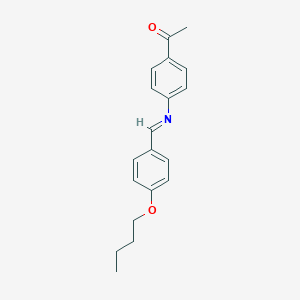
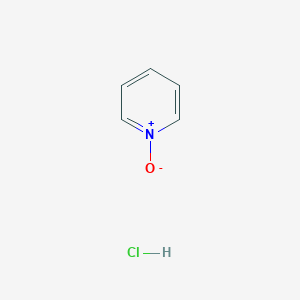
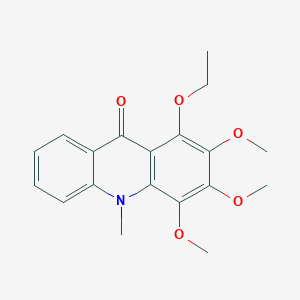
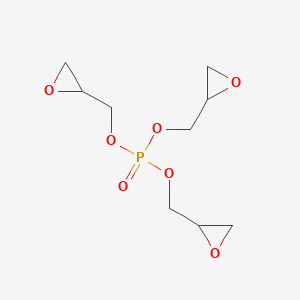
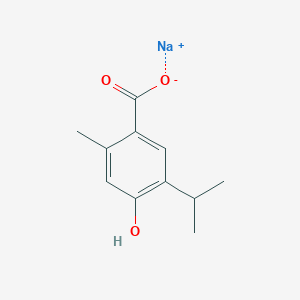
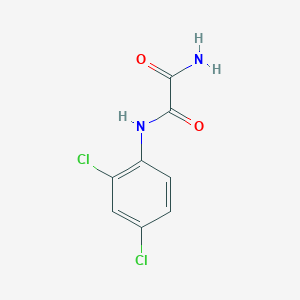
![2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B91490.png)
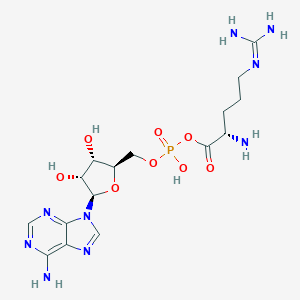
![Disodium 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2-sulphonate](/img/structure/B91492.png)
